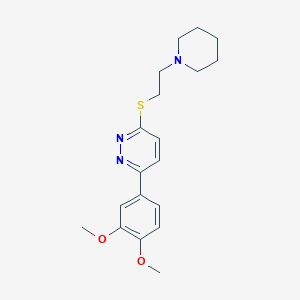

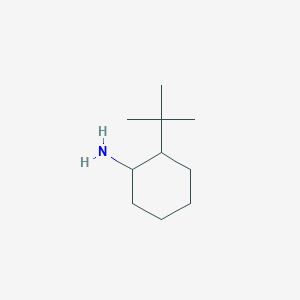

![molecular formula C8H11NS B2695846 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine CAS No. 153024-86-3](/img/structure/B2695846.png)

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine

Vue d'ensemble

Description

Molecular Structure Analysis

The compound’s molecular formula is C8H12ClNS , and its molecular weight is approximately 189.71 g/mol . The hydrochloride salt form is often used for stability and solubility reasons. The IUPAC name for this compound is 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine hydrochloride . The InChI code is: 1S/C8H11NS.ClH/c1-2-7-3-5-10-8(7)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H .

Applications De Recherche Scientifique

Synthesis Techniques

- Novel Synthesis Approaches : Research has focused on developing new synthesis routes for 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine. For instance, Frehel et al. (1985) describe two new synthesis pathways from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, involving a ring expansion from a 6,7-dihydro[3,2-c]pyridinium derivative (Frehel, Badorc, Pereillo, & Maffrand, 1985). Additionally, Satake et al. (1986) synthesized 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one from N-benzyl-N-(2-thenyl)-β-alanine using a tin(IV) chloride-catalysed Friedel-Crafts cyclization (Satake, Itoh, Miyoshi, Kimura, & Morosawa, 1986).

Potential Applications in Medicinal Chemistry

- Antineoplastic Agents : Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, although preliminary data did not indicate significant activity in this area (Koebel, Needham, & Blanton, 1975).

- Glycine Antagonists : Brehm et al. (1986) synthesized compounds like 5,6,7,8-tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol, structurally related to 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine, as glycine antagonists, showing potential for neurological research (Brehm, Krogsgaard‐Larsen, Schaumburg, Johansen, Falch, & Curtis, 1986).

Pharmacological Research

- Vasopressin Antagonist Activity : Albright et al. (2000) discussed the synthesis and structure-activity relationship (SAR) of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines as arginine vasopressin (AVP) receptor antagonists, showing the potential of these compounds in pharmacological applications (Albright, Delos Santos, Dusza, Chan, Coupet, Ru, & Mazandarani, 2000).

Chemical Structure and Properties

- Molecular Modeling and NMR Spectroscopy : Eresko et al. (2020) demonstrated a new approach to synthesize 2-methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine, using molecular modeling and NMR spectroscopy to analyze its structure and properties (Eresko, Raksha, Berestneva, Muratov, Voitash, Tolkunov, & Tolkunov, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-7-3-5-10-8(7)6-9-4-1/h3,5,9H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBMPBDDNCJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)SC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2695764.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2695774.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)